molecular formula C12H23N3O B11743112 (3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11743112
M. Wt: 225.33 g/mol
InChI Key: ONYDYIODKTWIPS-UHFFFAOYSA-N
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Description

(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxypropyl chain and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxypropyl Chain: The final step involves the reaction of the alkylated pyrazole with 3-methoxypropylamine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
  • (3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

3-methoxy-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C12H23N3O/c1-11(2)10-15-12(5-7-14-15)9-13-6-4-8-16-3/h5,7,11,13H,4,6,8-10H2,1-3H3

InChI Key

ONYDYIODKTWIPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCCCOC

Origin of Product

United States

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